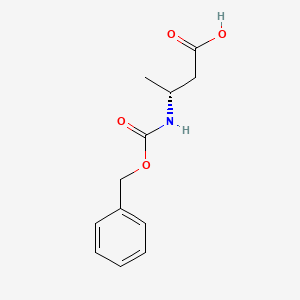

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Description

Properties

IUPAC Name |

(3R)-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWJKPFAIAWVHP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557569 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67843-72-5 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(phenylmethoxycarbonylamino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Chiral Building Block of Pharmaceutical Significance

An In-Depth Technical Guide to (R)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid: Structure, Synthesis, and Application

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a non-proteinogenic β-amino acid derivative, serves as a critical chiral building block in modern synthetic organic chemistry and drug development. Its structure incorporates a stereocenter at the C3 position, a carboxylic acid, and a nitrogen atom protected by the versatile benzyloxycarbonyl (Cbz or Z) group. The precise spatial arrangement of the (R)-enantiomer is paramount, as stereochemistry profoundly influences the biological activity and safety profile of pharmaceutical compounds. This guide provides a comprehensive technical overview of its molecular structure, stereospecific synthesis, analytical characterization, and strategic applications, with a focus on its role in the synthesis of complex therapeutic agents. The precursor, 3-Aminobutanoic acid (BABA), is noted for its potential bioactivities, including the ability to induce disease resistance in plants[1].

Molecular Structure and Physicochemical Properties

The unambiguous identification and characterization of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid are foundational to its effective use. The molecule's identity is defined by its unique combination of a butanoic acid backbone, an amino group at the β-position (C3), and the Cbz protecting group.

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC conventions, though several synonyms are common in commercial and research contexts.

-

IUPAC Name: (R)-3-(Benzyloxycarbonylamino)butanoic acid[2]

-

Synonyms: Cbz-D-beta-homoalanine, (R)-3-(Z-amino)butyric acid[3]

-

CAS Number: 67843-72-5[2]

-

SMILES: CNC(=O)OCC1=CC=CC=C1[2]

Physicochemical Data

A summary of the key computed and physical properties is presented in Table 1. These parameters are essential for predicting solubility, designing reaction conditions, and ensuring proper handling and storage.

| Property | Value | Source |

| Molecular Weight | 237.25 g/mol | PubChem[3][4] |

| Exact Mass | 237.10010796 Da | PubChem[3][4] |

| Appearance | Colorless liquid or solid | Home Sunshine Pharma[5] |

| Hydrogen Bond Donors | 2 | PubChem[3][4] |

| Hydrogen Bond Acceptors | 4 | PubChem[3][4] |

| Rotatable Bond Count | 6 | PubChem[3][4] |

| Topological Polar Surface Area | 75.6 Ų | PubChem[3][4] |

| Storage Conditions | Sealed in dry, 2-8°C | BLDpharm[6] |

Crystallographic and Conformational Analysis

X-ray crystallography studies of the racemic compound reveal significant details about its solid-state conformation. The butanoic acid chain adopts a stretched, trans conformation. In the crystal lattice, molecules form inversion dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid moieties. These dimers are further linked into tapes by N—H⋯O hydrogen bonds involving the amide groups, creating a well-organized, layered structure[1]. This ordered arrangement, separating hydrophobic (benzyl rings) and hydrophilic (acid and amide) layers, is critical for understanding its crystallization behavior and solid-state stability[1].

Stereospecific Synthesis and Chemical Logic

The synthesis of enantiomerically pure (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is pivotal. The primary strategy involves the protection of the amino group of the chiral precursor, (R)-3-aminobutanoic acid. The choice of the Cbz group is deliberate and strategic.

The Rationale for Cbz Protection

The benzyloxycarbonyl (Cbz) group is a cornerstone of amino acid protection in peptide and medicinal chemistry. Its selection is based on several key advantages:

-

Stability: It is robust and stable under a wide range of reaction conditions, including those used for esterification or amide bond formation.

-

Mild Removal: The Cbz group can be cleanly and efficiently removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon, Pd/C, catalyst). This process, known as hydrogenolysis, proceeds under mild conditions and releases benign byproducts (toluene and carbon dioxide), simplifying purification.

-

Chiral Integrity: The mild conditions for both its introduction and removal minimize the risk of racemization at the adjacent stereocenter, preserving the enantiomeric purity of the molecule.

Experimental Protocol: N-Protection of (R)-3-Aminobutanoic Acid

This protocol describes a standard Schotten-Baumann reaction for the N-protection of the chiral starting material.

Step 1: Dissolution of Starting Material

-

Dissolve (R)-3-aminobutanoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.2 eq) with stirring in an ice-water bath to maintain a temperature of 0-5°C. Causality: The basic solution deprotonates the carboxylic acid and ensures the amino group is a free, reactive nucleophile.

Step 2: Addition of Protecting Agent 2. Slowly, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the cold, stirring solution. Ensure the temperature does not exceed 10°C. Causality: Benzyl chloroformate is the electrophile. Slow, cold addition controls the exothermic reaction and minimizes side reactions.

Step 3: Reaction Progression 3. Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Workup and Acidification 4. Once complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted benzyl chloroformate and benzyl alcohol byproduct. 5. Cool the remaining aqueous layer in an ice bath and acidify to a pH of ~2 using a cold 1 M hydrochloric acid (HCl) solution. The product should precipitate as a white solid. Causality: Acidification protonates the carboxylate, rendering the final product insoluble in the aqueous phase.

Step 5: Isolation and Purification 6. Collect the solid product by vacuum filtration, washing with cold water. 7. Dry the product under vacuum to yield (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid. Further purification can be achieved by recrystallization if necessary.

Caption: Synthesis Workflow for Cbz-Protection

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is characterized by several prominent absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong band from ~3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer[7].

-

N-H Stretch (Amide): A moderate absorption band around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid & Urethane): A strong, sharp absorption band around 1700-1720 cm⁻¹ for the carboxylic acid carbonyl and another strong band around 1690-1700 cm⁻¹ for the urethane carbonyl[7][8].

-

C-O Stretch: Strong bands in the 1320-1210 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and the urethane[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

-

¹H NMR: Expected signals include a doublet for the methyl group (CH₃), multiplets for the methylene (CH₂) and methine (CH) protons of the butanoic acid backbone, a broad singlet for the N-H proton, a singlet for the benzylic CH₂ protons, and signals in the aromatic region for the phenyl ring.

-

¹³C NMR: Distinct signals are expected for the methyl carbon, the aliphatic methylene and methine carbons, the benzylic carbon, the aromatic carbons, and the two carbonyl carbons (one from the carboxylic acid and one from the Cbz group).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The exact mass should correspond to 237.1001, and the fragmentation pattern would typically show losses of characteristic fragments such as the benzyl group or the carboxylic acid group.

Applications in Drug Development

The primary value of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid lies in its utility as a chiral intermediate for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs).

Precursor to Key Chiral Amines and Alcohols

The protected acid can be readily converted into other valuable chiral synthons. For instance, reduction of the carboxylic acid moiety (while the amino group remains protected) yields (R)-3-(((benzyloxy)carbonyl)amino)butan-1-ol. This chiral amino alcohol is a crucial intermediate in the synthesis of several drugs.

Case Study: Synthesis of Dolutegravir Intermediate

A prominent application is in the synthetic pathway toward the anti-HIV drug Dolutegravir. The key intermediate for this drug is (R)-3-aminobutan-1-ol[9][10]. The synthesis of this intermediate often starts from (R)-3-aminobutanoic acid[9]. The Cbz-protected version is an ideal, stable intermediate in this multi-step process.

Caption: Application as a Chiral Intermediate

This pathway highlights the strategic importance of the title compound. By protecting the amine and then reducing the acid, chemists can selectively manipulate the molecule's functional groups to build the complex architecture required for modern therapeutics like Dolutegravir, an essential medicine for treating HIV-1 infection[10].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid presents several hazards.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-sealed container[6].

-

Conclusion

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is more than a simple chemical compound; it is an enabling tool for the construction of complex, life-saving medicines. Its value is derived from the precise stereochemistry at its C3 position and the strategic utility of the benzyloxycarbonyl protecting group. A thorough understanding of its structure, synthesis, and reactivity allows researchers and drug development professionals to leverage this molecule effectively, ensuring the efficient and stereocontrolled synthesis of the next generation of chiral pharmaceuticals.

References

-

PubChem. (n.d.). 3-{[(Benzyloxy)carbonyl]amino}butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2019). CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

MDPI. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). 3-{[(Benzyloxy)carbonyl]amino}butanoic acid. PMC. Retrieved from [Link]

-

Medicines for All Institute (M4ALL). (2019). Process Development Report: A Low-Cost, One-Step Synthesis of (R)-3-Aminobutan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]

-

MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

YouTube. (2020). Mass Spec 3e Carboxylic Acids. Swansea University. Retrieved from [Link]

-

Der Pharma Chemica. (2017). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). (R)-3-Aminobutanoic Acid CAS 3775-73-3. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

NSJ Prayoglife. (n.d.). 3-Aminobutanoic acid. Retrieved from [Link]

Sources

- 1. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid 97% | CAS: 67843-72-5 | AChemBlock [achemblock.com]

- 3. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid | C12H15NO4 | CID 304280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-Aminobutanoic Acid CAS 3775-73-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 108919-51-3|(R)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid|BLD Pharm [bldpharm.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 10. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Mass Spectrometry of (R)-3-(Cbz-amino)butanoic acid

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (R)-3-(Cbz-amino)butanoic acid, a key chiral building block in pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document details the principles, experimental protocols, and expected fragmentation patterns of this N-benzyloxycarbonyl (Cbz) protected amino acid. By elucidating the causality behind methodological choices, from sample preparation to instrument tuning and data interpretation, this guide serves as a practical resource for achieving robust and reliable characterization. We explore the gas-phase ion chemistry of the title compound under electrospray ionization (ESI) conditions and provide detailed fragmentation schemes supported by high-resolution mass data and visual diagrams to enhance understanding and application.

Introduction: The Significance of (R)-3-(Cbz-amino)butanoic acid

(R)-3-(Cbz-amino)butanoic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its defined stereochemistry and the presence of the versatile benzyloxycarbonyl (Cbz) protecting group make it a valuable intermediate for the synthesis of complex chiral molecules, including peptide mimics and pharmacologically active agents. The Cbz group provides stability during synthetic steps and can be selectively removed under specific conditions, a feature well-documented in organic synthesis.[1][2]

Accurate molecular characterization is paramount to ensure purity, confirm identity, and understand the stability of such intermediates. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone technique for this purpose.[3][4] It offers unparalleled sensitivity, specificity, and the ability to provide detailed structural information through fragmentation analysis (MS/MS).[5][6] This guide focuses on the application of electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the definitive analysis of (R)-3-(Cbz-amino)butanoic acid.

Foundational Principles: Ionization and Gas-Phase Chemistry

Electrospray ionization (ESI) is the method of choice for polar, non-volatile molecules like protected amino acids, as it facilitates the transfer of ions from solution to the gas phase with minimal degradation.[4] For (R)-3-(Cbz-amino)butanoic acid (Exact Mass: 237.0998 g/mol ), analysis is typically performed in positive ion mode, where the molecule readily accepts a proton to form the pseudomolecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 238.1076.

The subsequent fragmentation of this precursor ion in the gas phase, induced by collision-induced dissociation (CID), provides a structural fingerprint of the molecule. The fragmentation pathways are governed by the relative proton affinities of different functional groups and the inherent stability of the resulting fragment ions and neutral losses.[7][8] The Cbz group, in particular, dictates several characteristic fragmentation channels that are diagnostic for this class of compounds.[9]

Experimental Workflow: From Sample to Spectrum

Achieving high-quality, reproducible mass spectra requires a systematic and validated workflow. The process encompasses sample preparation, chromatographic separation, and mass spectrometric analysis.

Sources

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Unexpected synthesis of conformationally restricted analogues of gamma-amino butyric acid (GABA): mechanism elucidation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Defining gas-phase fragmentation propensities of intact proteins during native top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Crystal Structure of 3-{[(Benzyloxy)carbonyl]amino}butanoic Acid for Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-{[(benzyloxy)carbonyl]amino}butanoic acid (Cbz-BABA), a non-proteinogenic β-amino acid derivative of significant interest in medicinal chemistry and materials science. As building blocks for peptidomimetics and other bioactive molecules, the solid-state conformation and intermolecular interactions of such compounds are critical for rational drug design and the development of novel therapeutics. This document offers a comprehensive overview of the crystallographic data, molecular geometry, and supramolecular assembly of Cbz-BABA, grounded in experimental evidence and established crystallographic principles.

Introduction: The Significance of Cbz-BABA in Drug Discovery

3-Aminobutanoic acid (BABA) and its derivatives are recognized for their diverse biological activities, including their role as inducers of disease resistance in plants.[1] The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group is a common strategy in peptide synthesis to control reactivity and facilitate the construction of complex molecular architectures.[1] Understanding the three-dimensional structure of Cbz-BABA is paramount for several reasons:

-

Conformational Analysis: The solid-state structure provides a low-energy snapshot of the molecule's preferred conformation, which can inform the design of constrained analogues with enhanced biological activity and metabolic stability.

-

Intermolecular Interactions: A detailed analysis of the hydrogen bonding and other non-covalent interactions in the crystal lattice offers insights into how these molecules might interact with biological targets such as enzymes and receptors.

-

Physicochemical Properties: Crystallinity, solubility, and melting point are all influenced by the crystal packing. A thorough understanding of the crystal structure can aid in the formulation and development of drug candidates.

Despite its importance, the crystallization of BABA derivatives has proven to be challenging.[1] This guide focuses on the successfully determined crystal structure of Cbz-BABA, providing a valuable reference for researchers in the field.

Experimental Methodology: From Synthesis to Structure Determination

The determination of a crystal structure is a multi-step process that requires careful execution and a deep understanding of the underlying principles of chemistry and physics. This section outlines the key experimental stages, emphasizing the rationale behind each step.

Synthesis and Crystallization

The synthesis of Cbz-BABA is typically achieved through the reaction of 3-aminobutanoic acid with benzyl chloroformate under basic conditions. While the synthesis is relatively straightforward, obtaining single crystals suitable for X-ray diffraction is often the most critical and challenging step.

Protocol for the Crystallization of Cbz-BABA:

A proven method for obtaining high-quality single crystals of Cbz-BABA is vapor diffusion.[1]

-

Solvent Selection: The choice of solvent is crucial. A solvent system in which the compound has moderate solubility is ideal. For Cbz-BABA, a mixture of ethanol and chloroform has been shown to be effective.[1]

-

Vapor Diffusion Setup:

-

Dissolve the Cbz-BABA sample in a small amount of the more soluble solvent (e.g., ethanol) to create a concentrated solution.

-

Place this solution in a small, open vial.

-

Place the vial inside a larger, sealed container that contains a reservoir of the less soluble, more volatile solvent (e.g., chloroform).

-

-

Crystal Growth: Over time, the vapor of the more volatile solvent (chloroform) will slowly diffuse into the solution of the compound, reducing its solubility and inducing the slow formation of crystals. This slow growth is essential for obtaining well-ordered, single crystals.

-

Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested for X-ray diffraction analysis.

The rationale behind this technique is to approach the supersaturation point slowly and controllably, which favors the growth of a few large, well-ordered crystals over the rapid precipitation of many small, imperfect crystals.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.

Experimental Workflow for X-ray Crystallography:

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Key Steps and Considerations:

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded. For Cbz-BABA, data was collected using an Enraf–Nonius CAD-4 diffractometer with Cu Kα radiation at a temperature of 297 K.[1]

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final, high-resolution structure. The programs SHELXS97 and SHELXL97 are widely used for structure solution and refinement, respectively.[1]

Results and Discussion: Unveiling the Crystal Structure of Cbz-BABA

The crystal structure of Cbz-BABA reveals a number of interesting features regarding its molecular conformation and intermolecular interactions.

Crystallographic Data

The crystallographic data for Cbz-BABA are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.1413 (7) |

| b (Å) | 4.9589 (4) |

| c (Å) | 11.0879 (6) |

| β (°) | 103.075 (6) |

| Volume (ų) | 1239.41 (13) |

| Z | 4 |

| Temperature (K) | 297 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| R-factor (R1) | 0.046 |

| Weighted R-factor (wR2) | 0.131 |

Molecular Conformation

The butyric acid backbone of Cbz-BABA adopts a stretched trans conformation.[1] The benzyloxycarbonylamino group is positioned perpendicular to the main chain. A notable feature is the dihedral angle of 56.6 (2)° between the phenyl ring and the plane of the oxycarboxyamino group, indicating a significant twist in the molecule.[1]

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of Cbz-BABA is dominated by a network of hydrogen bonds, which play a crucial role in stabilizing the crystal lattice.

-

Carboxylic Acid Dimerization: In the crystal, two enantiomeric molecules of Cbz-BABA form a centrosymmetric dimer through a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups.[1] This is a common and highly stable motif for carboxylic acids in the solid state.

-

Amide Hydrogen Bonding: The dimers are further linked into tapes along the b-axis by N—H···O hydrogen bonds between the amide groups of adjacent dimers.[1]

These interactions lead to the formation of well-defined hydrophilic and hydrophobic layers within the crystal structure, which stack along the a-axis.[1]

Figure 2: A schematic representation of the key hydrogen bonding interactions in the crystal structure of Cbz-BABA.

Conclusion and Future Perspectives

The successful determination of the crystal structure of 3-{[(benzyloxy)carbonyl]amino}butanoic acid provides a foundational understanding of its solid-state properties. The detailed knowledge of its molecular conformation and supramolecular assembly is invaluable for researchers in drug discovery and development. This information can be leveraged to:

-

Guide the design of new BABA derivatives with tailored conformational properties and intermolecular interactions.

-

Develop computational models for predicting the binding of these molecules to their biological targets.

-

Aid in the development of robust crystallization protocols for related compounds.

As the demand for novel therapeutics continues to grow, the insights gained from detailed structural studies such as this will be instrumental in accelerating the discovery and development of the next generation of medicines.

References

-

Fun, H.-K., et al. (2012). 3-{[(Benzyloxy)carbonyl]amino}butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2560. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a valuable chiral building block in pharmaceutical and organic synthesis. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices. By elucidating the reaction mechanism, purification strategies, and analytical characterization, this document serves as a self-validating system to ensure the reliable and efficient production of the target compound with high purity and preserved stereochemical integrity.

Introduction: The Significance of a Chiral Building Block

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-(R)-β-homoalanine, is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif, a chiral β-amino acid, is a key component in a variety of biologically active molecules. The (R)-stereochemistry is often crucial for the desired pharmacological activity, making its enantioselective synthesis a critical process.[1]

The benzyloxycarbonyl (Cbz) protecting group plays a pivotal role in the multi-step synthesis of complex molecules, particularly peptides and their analogues.[2] It effectively masks the nucleophilicity of the amino group, preventing unwanted side reactions during subsequent chemical transformations. The Cbz group is renowned for its stability under a range of conditions and its facile removal via catalytic hydrogenolysis, a mild and selective deprotection method.

This application note details a robust and reproducible method for the synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, starting from the commercially available (R)-3-aminobutanoic acid.

Synthetic Strategy and Mechanistic Overview

The synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is achieved through the N-acylation of (R)-3-aminobutanoic acid with benzyl chloroformate under Schotten-Baumann conditions. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

Figure 1: Overall reaction for the synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid.

The key mechanistic steps are as follows:

-

Deprotonation: The amino group of (R)-3-aminobutanoic acid is a nucleophile. In the presence of a base, such as sodium hydroxide, an equilibrium is established where a small fraction of the amino groups are deprotonated, increasing their nucleophilicity. The carboxylic acid is also deprotonated to its carboxylate form.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group.

-

Proton Transfer: A final proton transfer step yields the neutral Cbz-protected amino acid and hydrochloric acid, which is neutralized by the base in the reaction mixture.

The choice of a biphasic solvent system, such as dioxane and water, facilitates the reaction by dissolving both the water-soluble amino acid salt and the organic-soluble benzyl chloroformate. Maintaining a basic pH is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | CAS No. | Purity | Supplier |

| (R)-3-Aminobutanoic acid | 103.12 | 3775-73-3 | >98% | e.g., TCI, Sigma-Aldrich |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 501-53-1 | >98% | e.g., Sigma-Aldrich, Acros |

| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | >97% | Standard laboratory grade |

| 1,4-Dioxane | 88.11 | 123-91-1 | Anhydrous | Standard laboratory grade |

| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | 2 M (aq) | Standard laboratory grade |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | ACS grade | Standard laboratory grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Granular | Standard laboratory grade |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve (R)-3-aminobutanoic acid (5.00 g, 48.5 mmol, 1.0 equiv.) in a 1 M aqueous solution of sodium hydroxide (50 mL, 50 mmol, 1.03 equiv.). Cool the solution to 0-5 °C in an ice-water bath.

-

Preparation of Reagent Solution: In a separate beaker, dissolve benzyl chloroformate (9.1 g, 53.3 mmol, 1.1 equiv.) in 1,4-dioxane (50 mL).

-

Reaction: Slowly add the benzyl chloroformate solution to the stirred amino acid solution via the dropping funnel over a period of 30-45 minutes. Concurrently, add a 1 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10. Use pH paper or a pH meter to monitor the alkalinity. Ensure the internal temperature does not exceed 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct. Discard the organic layers.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2 M hydrochloric acid. A white precipitate of the product should form. Extract the product with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a white solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid as a white crystalline solid.

Characterization and Quality Control

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₂H₁₅NO₄[3][4] |

| Molecular Weight | 237.25 g/mol [3][4] |

| Melting Point | Data for the pure (R)-enantiomer is not widely reported, but the racemic mixture is a solid.[2] The melting point of the related (S)-enantiomer is reported as 75-77 °C. |

| Optical Rotation | A negative specific rotation is expected for the (R)-enantiomer. The specific rotation of the starting material, (R)-3-aminobutanoic acid, is -36° (c=1, H₂O). |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.35 (m, 5H, Ar-H), ~5.10 (s, 2H, -CH₂-Ph), ~5.00 (br s, 1H, -NH), ~4.10 (m, 1H, -CH(CH₃)-), ~2.50 (d, 2H, -CH₂-COOH), ~1.20 (d, 3H, -CH₃). The carboxylic acid proton may be broad and exchangeable.

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~176.0 (C=O, acid), ~155.8 (C=O, carbamate), ~136.5 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~66.8 (-CH₂-Ph), ~45.0 (-CH(CH₃)-), ~41.0 (-CH₂-COOH), ~20.5 (-CH₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Chiral Purity Analysis

The enantiomeric purity of the final product can be assessed by chiral High-Performance Liquid Chromatography (HPLC). This often requires derivatization of the carboxylic acid group to form a diastereomeric species that can be resolved on a standard chiral column.

Best Practices and Troubleshooting

-

Temperature Control: Maintaining a low temperature during the addition of benzyl chloroformate is critical to minimize side reactions, such as the hydrolysis of the reagent.

-

pH Monitoring: Careful control of the pH is the most crucial parameter for a successful reaction. A pH that is too low will result in the protonation of the amine, rendering it non-nucleophilic. A pH that is too high can lead to racemization of the chiral center.

-

Work-up: Thorough washing of the aqueous layer with a non-polar organic solvent before acidification is important to remove impurities that can co-precipitate with the product.

-

Crystallization: If the product oils out during acidification, it may be necessary to extract with a larger volume of ethyl acetate and then induce crystallization from the concentrated organic solution by the slow addition of an anti-solvent like hexanes.

Workflow and Logic Diagram

Sources

- 1. (R)-3-aminobutanoic acid | C4H9NO2 | CID 5706670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid | C12H15NO4 | CID 304280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid 97% | CAS: 67843-72-5 | AChemBlock [achemblock.com]

Application Notes and Protocols for the Chiral Synthesis of (R)-3-Aminobutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of (R)-3-Aminobutanoic Acid Derivatives in Modern Chemistry

(R)-3-aminobutanoic acid and its derivatives are crucial chiral building blocks in the landscape of pharmaceutical and chemical research.[1][2] Their defined stereochemistry is pivotal, as enantiomers of a molecule can exhibit vastly different pharmacological activities and safety profiles.[1][3] These β-amino acids are integral components in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[4] For instance, (R)-3-aminobutanoic acid is a key intermediate in the production of the antiretroviral drug Dolutegravir.[5][6] The development of efficient, scalable, and enantioselective synthetic routes to access these compounds is therefore a topic of paramount importance.

This guide provides an in-depth overview of established and innovative methodologies for the chiral synthesis of (R)-3-aminobutanoic acid derivatives. We will delve into the mechanistic underpinnings of each approach, offer detailed, field-tested protocols, and present comparative data to aid researchers in selecting the optimal strategy for their specific needs.

Strategic Approaches to the Enantioselective Synthesis of (R)-3-Aminobutanoic Acid Derivatives

The synthesis of chiral (R)-3-aminobutanoic acid derivatives can be broadly categorized into several key strategies, each with its own set of advantages and considerations. These include asymmetric hydrogenation, enzymatic transformations, and diastereoselective methods.

Asymmetric Hydrogenation: A Direct and Efficient Route

Asymmetric hydrogenation of prochiral enamines or imines stands out as one of the most direct and efficient methods for the preparation of chiral amines.[7] This approach utilizes transition metal catalysts, such as iridium, rhodium, or ruthenium, complexed with chiral ligands to achieve high enantioselectivity.[7][8] The choice of catalyst and ligand is critical and is often substrate-dependent.

Causality of Experimental Choices: The success of asymmetric hydrogenation hinges on the precise interaction between the substrate and the chiral catalyst. The chiral ligand creates a sterically and electronically biased environment around the metal center, which directs the delivery of hydrogen to one face of the prochiral double bond, leading to the preferential formation of one enantiomer.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Enamido Ester

This protocol describes a general procedure for the asymmetric hydrogenation of a β-enamido ester to yield a protected (R)-3-aminobutanoate derivative.

Materials:

-

β-Enamido ester substrate (1.0 mmol)

-

[Rh(COD)2]BF4 (0.01 mmol, 1 mol%)

-

Chiral bisphosphine ligand (e.g., (R,R)-Et-DuPhos) (0.011 mmol, 1.1 mol%)

-

Anhydrous, degassed methanol (10 mL)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

In a glovebox, charge a reaction vessel with the β-enamido ester substrate, [Rh(COD)2]BF4, and the chiral bisphosphine ligand.

-

Add anhydrous, degassed methanol to the vessel.

-

Seal the vessel and transfer it to the autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 psi).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC.

-

Upon completion, carefully vent the autoclave and purge with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired (R)-3-aminobutanoate derivative.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Self-Validation:

-

Expected Outcome: High conversion to the desired product with excellent enantioselectivity (>95% ee).

-

Troubleshooting:

-

Low Conversion: Increase catalyst loading, hydrogen pressure, or reaction time. Ensure the solvent is anhydrous and degassed.

-

Low Enantioselectivity: Screen different chiral ligands and solvents. The temperature can also influence enantioselectivity.

-

Data Summary: Asymmetric Hydrogenation

| Catalyst System | Substrate | H2 Pressure (psi) | Solvent | Yield (%) | ee (%) | Reference |

| [Rh((R,R)-Et-DuPhos)]+ | Methyl (Z)-3-acetamidobut-2-enoate | 50 | Methanol | >95 | >99 (R) | [8] |

| [Ru(diamine)] | 3H-indoles | Low | - | High | >99 | [7] |

| [Ir(SIPHOX)] | Nicotine-derived enamines | - | - | High | up to 96 | [7] |

Workflow for Asymmetric Hydrogenation

Caption: Workflow for Asymmetric Hydrogenation.

Enzymatic Synthesis: The Power of Biocatalysis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines.[9][10] Transaminases, in particular, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[11][12]

Causality of Experimental Choices: (R)-selective transaminases possess a chiral active site that binds a prochiral ketone and an amine donor in a specific orientation. This precise positioning facilitates the transfer of the amino group to one face of the ketone, resulting in the formation of the (R)-amine with high enantiopurity.[11][13] The reaction equilibrium can be a challenge, but various strategies, such as using a large excess of the amine donor or removing the ketone byproduct, can be employed to drive the reaction to completion.[9]

Another enzymatic approach involves the use of aspartase to convert butenoic acid to (R)-3-aminobutanoic acid with high conversion rates and excellent enantiomeric excess.[14][15]

Protocol 2: Transaminase-Mediated Asymmetric Synthesis of (R)-3-Aminobutanoic Acid

This protocol outlines a general procedure for the enzymatic synthesis of (R)-3-aminobutanoic acid from 3-oxobutanoic acid (acetoacetic acid).

Materials:

-

3-Oxobutanoic acid (or a stable ester thereof) (100 mM)

-

(R)-selective transaminase (commercially available or engineered)

-

Amine donor (e.g., Isopropylamine, 500 mM)

-

Pyridoxal 5'-phosphate (PLP) (1 mM)

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Reaction vessel with temperature control

Procedure:

-

Prepare a solution of the phosphate buffer containing PLP and the amine donor.

-

Add the 3-oxobutanoic acid substrate to the buffer solution.

-

Initiate the reaction by adding the (R)-selective transaminase.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

-

Monitor the formation of (R)-3-aminobutanoic acid and the consumption of the substrate by HPLC.

-

Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment).

-

Remove the denatured protein by centrifugation.

-

Isolate the (R)-3-aminobutanoic acid from the supernatant. This may involve techniques like ion-exchange chromatography.

-

Confirm the enantiomeric excess of the product by chiral HPLC.

Self-Validation:

-

Expected Outcome: High conversion and enantiomeric excess (often >99% ee).

-

Troubleshooting:

-

Low Activity: Optimize pH, temperature, and cofactor concentration. Ensure the enzyme is active. Substrate or product inhibition may occur; consider adjusting concentrations or using a fed-batch approach.

-

Equilibrium Limitation: Increase the concentration of the amine donor or employ a system to remove the ketone byproduct (e.g., using a dehydrogenase).

-

Data Summary: Enzymatic Synthesis

| Enzyme | Substrate | Amine Donor | Conversion (%) | ee (%) | Reference | | --- | --- | --- | --- | --- | | (R)-selective Transaminase (engineered FsTA) | 4-hydroxy-2-butanone | - | - | - |[11] | | Aspartase (from E. coli) | Butenoic acid | Ammonia | ≥ 98 | ≥ 99.9 |[14][15] | | Dihydropyrimidinase (P. aeruginosa) | Dihydrothymine | - | >76 (to intermediate) | >98 (final product) |[16] |

Logical Flow of Enzymatic Synthesis

Caption: Logical Flow of Enzymatic Synthesis.

Diastereoselective Synthesis: Leveraging Chiral Auxiliaries and Catalysts

Diastereoselective methods involve the use of a chiral auxiliary or a chiral catalyst to introduce a new stereocenter, where the existing chirality directs the stereochemical outcome of the reaction.

Causality of Experimental Choices: In a diastereoselective Michael addition, for example, a chiral enolate is reacted with a nitroalkene. The chiral auxiliary on the enolate sterically hinders one face of the molecule, forcing the incoming nitroalkene to add to the opposite face, thereby creating a new stereocenter with a predictable configuration. The auxiliary can then be cleaved to yield the desired chiral product.

Protocol 3: Diastereoselective Michael Addition for the Synthesis of a (R)-3-Aminobutanoic Acid Precursor

This protocol provides a general outline for the diastereoselective Michael addition of a chiral glycine enolate equivalent to a nitroalkene.

Materials:

-

Chiral glycine enolate precursor (e.g., derived from a chiral oxazolidinone) (1.0 mmol)

-

Nitroethene (1.1 mmol)

-

Strong base (e.g., LDA, NaHMDS) (1.1 mmol)

-

Anhydrous THF (-78 °C)

-

Quenching solution (e.g., saturated aqueous NH4Cl)

Procedure:

-

Dissolve the chiral glycine enolate precursor in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add the strong base to generate the enolate. Stir for 30 minutes at -78 °C.

-

Add the nitroethene dropwise to the enolate solution.

-

Stir the reaction at -78 °C until completion (monitor by TLC).

-

Quench the reaction by adding the saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

-

Purify the product by column chromatography. The diastereomeric ratio can be determined by NMR spectroscopy or HPLC.

-

The nitro group can then be reduced and the chiral auxiliary removed in subsequent steps to yield the desired (R)-3-aminobutanoic acid derivative.

Self-Validation:

-

Expected Outcome: High yield and high diastereoselectivity.

-

Troubleshooting:

-

Low Diastereoselectivity: The choice of chiral auxiliary, base, solvent, and reaction temperature are all critical. Optimization of these parameters may be necessary.

-

Side Reactions: Ensure slow addition of reagents at low temperatures to minimize side reactions.

-

Conclusion and Future Perspectives

The chiral synthesis of (R)-3-aminobutanoic acid derivatives is a well-explored field with a variety of robust and efficient methodologies. Asymmetric hydrogenation and enzymatic synthesis currently represent the most direct and scalable approaches, offering high enantioselectivities and yields. Diastereoselective methods, while often requiring more steps, provide a powerful tool for constructing complex molecules with multiple stereocenters.

The choice of synthetic strategy will ultimately depend on factors such as the specific derivative required, the scale of the synthesis, cost considerations, and the available laboratory infrastructure. Future research will likely focus on the development of even more active and selective catalysts, both chemical and biological, as well as the design of novel, more atom-economical synthetic routes.

References

- CN110683960A - Synthesis method of (R)

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. (URL: [Link])

-

PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (URL: [Link])

- WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid - Google P

-

Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (URL: [Link])

-

Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Time courses of asymmetric synthesis of (R)-3-amino-1-butanol by WT... - ResearchGate. (URL: [Link])

-

Synthesis of β-amino-acid peptides. Part 3. Preparation of racemic and chiral 3-aminobutyric acid derivatives and peptides using dihydro-oxazin-6-ones and conventional coupling reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (URL: [Link])

-

Transaminases for chiral amine synthesis - PubMed. (URL: [Link])

-

Diastereoselective synthesis of chiral secondary amines with two chiral centers directly attached to the nitrogen atom | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Diastereo- and enantioselective synthesis of alpha,gamma-diaminobutyric acid derivatives via Cu-catalyzed asymmetric Michael reaction - PubMed. (URL: [Link])

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (URL: [Link])

-

WO/2019/062222 METHOD FOR ENZYMATIC PREPARATION OF R-3-AMINOBUTYRIC ACID - WIPO Patentscope. (URL: [Link])

-

Discovery, Engineering and Application of Transaminases in Biocatalysis I n a u g u r a l d i s s e r t a t i o n - Publication Server of the University of Greifswald. (URL: [Link])

-

Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. (URL: [Link])

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (URL: [Link])

-

Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. (URL: [Link])

-

Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity - ACS Publications. (URL: [Link])

-

Diastereoselective synthesis of chiral amines by imines alkylation - ResearchGate. (URL: [Link])

-

Mastering Chiral Synthesis: The Role of Methyl (R)-3-aminobutanoate HCl. (URL: [Link])

-

β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])

-

THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS - Chemistry | Illinois. (URL: [Link])

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing). (URL: [Link])

-

Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination | Organic Letters - ACS Publications. (URL: [Link])

-

Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - Beilstein Journals. (URL: [Link])

-

Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics - MDPI. (URL: [Link])

-

Enantioselective Synthesis of β-amino acids: A Review - ResearchGate. (URL: [Link])

-

The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids - MDPI. (URL: [Link])

-

(R)-3-aminobutanoic acid | C4H9NO2 | CID 5706670 - PubChem - NIH. (URL: [Link])

-

Enantioselective synthesis - Wikipedia. (URL: [Link])

-

ENANTIOPURE R(-)-3-AMINOISOBUTYRIC ACID SYNTHESIS USING Pseudomonas aeruginosa AS ENANTIOSPECIFIC BIOCATALYST - SciELO. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli [mdpi.com]

- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 9. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid - Google Patents [patents.google.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. scielo.br [scielo.br]

Coupling protocols for Cbz-protected beta-amino acids

An Application Guide to Amide Bond Formation: Coupling Protocols for Cbz-Protected β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Expanding Role of β-Amino Acids

In the landscape of medicinal chemistry and materials science, β-amino acids represent a critical class of building blocks that diverge from their proteinogenic α-amino acid counterparts. The additional carbon in their backbone endows them with unique conformational properties, leading to the formation of stable secondary structures, such as helices and turns, in oligomers known as β-peptides.[1] This structural distinction makes β-peptides and other peptidomimetics containing β-amino acids highly resistant to enzymatic degradation, a property of immense interest in drug development.[1]

The synthesis of these valuable molecules hinges on the reliable formation of amide bonds.[2][3][4] The process, known as peptide coupling, involves the activation of a carboxylic acid group to facilitate its reaction with an amino group.[2][3][] To ensure sequence fidelity and prevent unwanted side reactions like self-polymerization, the N-terminus of the amino acid is temporarily masked with a protecting group.[6]

The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of peptide synthesis.[6] Its robustness under various coupling conditions and its clean removal via catalytic hydrogenolysis make it an excellent choice, particularly in solution-phase synthesis.[6][7] This guide provides a detailed exploration of established and efficient coupling protocols for Cbz-protected β-amino acids, offering field-proven insights into the causality behind experimental choices and providing robust, step-by-step methodologies.

The Unique Challenge: Steric Hindrance and Reactivity of β-Amino Acids

While the principles of peptide coupling are universal, β-amino acids present specific challenges. The extended backbone can increase steric hindrance around the reactive carboxyl and amino termini, potentially slowing down the coupling reaction compared to α-amino acids. This necessitates the use of highly efficient activation methods to achieve complete and timely reactions. Therefore, the choice of coupling reagent is a critical parameter for success.[2]

Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant concern in α-amino acid coupling.[8][9] While the risk is generally lower at the β-carbon of β-amino acids, it is not negligible, especially when using highly activating reagents or when the amino acid is substituted at the α-position. The protocols outlined herein are designed to maximize coupling efficiency while minimizing this potential side reaction.

Core Methodologies for Amide Bond Formation

The success of a coupling reaction depends on the efficient activation of the carboxylic acid.[2][10] This is achieved by converting the carboxyl group's hydroxyl into a better leaving group, creating a highly reactive intermediate that is readily attacked by the amine nucleophile. Several classes of reagents have been developed for this purpose.

Carbodiimide-Mediated Couplings with Additives

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic and cost-effective coupling reagents.[2][11][12] They react with the Cbz-β-amino acid to form a highly reactive O-acylisourea intermediate.[3]

Causality: Using a carbodiimide alone can lead to significant epimerization and the formation of an N-acylurea byproduct. To mitigate this, nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[11] These additives trap the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester. This intermediate is less prone to epimerization and reacts cleanly with the amine component.[11] OxymaPure is a non-explosive and highly effective alternative to HOBt.[2]

Experimental Protocol: DIC/OxymaPure Coupling

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Cbz-β-amino acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 0.1-0.5 M).

-

Additive Addition: Add OxymaPure (1.1 eq.) to the solution and stir until dissolved.

-

Activation: Cool the mixture to 0 °C in an ice bath. Add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise and stir the reaction mixture at 0 °C for a pre-activation period of 15-30 minutes.

-

Amine Addition: Dissolve the amine component (e.g., an amino acid ester hydrochloride, 1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (1.2 eq.) in a minimal amount of anhydrous DMF or DCM. Add this solution to the activated acid mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

-

Dilute the filtrate with a suitable organic solvent like Ethyl Acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Uronium/Aminium Salt-Based Couplings

Uronium and aminium salts are among the most efficient and popular coupling reagents.[11] Key examples include HBTU, HATU, and COMU. Structurally, HBTU and HATU are now understood to be aminium salts rather than uronium salts.[11]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is a highly efficient reagent, but can lead to guanidinylation of the free amine if used in excess.[11][13]

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is more reactive than HBTU due to the electron-withdrawing nature of the pyridine nitrogen in its HOAt core.[11] It is particularly effective for coupling sterically hindered amino acids, making it an excellent choice for substituted β-amino acids.[2][8]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It exhibits reactivity comparable to HATU and its byproducts are water-soluble, facilitating easier purification.[14]

Causality: These reagents react with the carboxylic acid in the presence of a base to form an active ester (OBt, OAt, or Oxyma ester). The choice of base is critical; a hindered, non-nucleophilic base like DIEA or 2,4,6-collidine is required to deprotonate the carboxylic acid without competing in the reaction.

Experimental Protocol: HATU Coupling

-

Reactant Preparation: In a flask under an inert atmosphere, dissolve the Cbz-β-amino acid (1.0 eq.), the amine component (1.1 eq.), and HATU (1.05 eq.) in anhydrous DMF (0.1-0.5 M).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Add DIEA (2.5 eq.) dropwise to the stirred solution. The order of addition can be critical; adding the base last often gives the best results.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

-

Phosphonium Salt-Based Couplings

Phosphonium salts like PyBOP and BOP are also highly effective coupling reagents.

-

BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) is a powerful reagent but is used less frequently now because its reaction produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2][8]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) was developed as a non-toxic alternative to BOP and is an excellent choice for forming amide bonds, including in sterically demanding situations.[2]

Causality: Similar to uronium salts, phosphonium reagents react with the deprotonated Cbz-β-amino acid to form a benzotriazolyl active ester, which then reacts with the amine. A key advantage of phosphonium salts is that they do not cause the guanidinylation side reaction seen with excess aminium salts.[14]

Experimental Protocol: PyBOP Coupling

-

Reactant Preparation: Combine the Cbz-β-amino acid (1.0 eq.), the amine component (1.1 eq.), and PyBOP (1.1 eq.) in a flask with anhydrous DMF or DCM.

-

Base Addition: Add DIEA (2.5 eq.) to the mixture.

-

Reaction: Stir the solution at room temperature for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: Follow the same aqueous work-up and purification procedure described for the HATU coupling protocol.

Visualization of the Coupling Workflow and Mechanism

To better illustrate the process, the following diagrams outline a typical experimental workflow and the underlying chemical activation mechanism.

Caption: Simplified mechanism of carbodiimide/additive coupling.

Data Summary and Protocol Comparison

The selection of a coupling protocol is often a balance between efficiency, cost, and the specific demands of the substrates.

| Coupling Protocol | Key Reagent(s) | Relative Cost | Typical Reaction Time | Key Advantages | Key Disadvantages |

| Carbodiimide | DIC / OxymaPure | Low | 4 - 24 h | Cost-effective; readily available reagents. | Slower reactions; insoluble urea byproduct with DCC/DIC. |

| Uronium Salt | HATU / DIEA | High | 2 - 12 h | Very high efficiency, especially for hindered couplings. [11] | Higher cost; potential for guanidinylation side reaction. [13] |

| Phosphonium Salt | PyBOP / DIEA | High | 2 - 16 h | High efficiency; no guanidinylation risk. [2][14] | High cost; reagent is moisture-sensitive. |

| Mixed Anhydride | Isobutyl Chloroformate | Medium | 1 - 4 h | Rapid and powerful activation; cost-effective. | Requires low temperatures to minimize side reactions. |

Conclusion

The successful synthesis of peptides containing Cbz-protected β-amino acids is readily achievable with the appropriate selection of coupling reagents and reaction conditions. While classic carbodiimide methods are viable, the increased steric bulk and potentially lower nucleophilicity of β-amino acids often favor the use of more powerful uronium or phosphonium salt reagents like HATU and PyBOP. These reagents ensure high coupling efficiencies and minimize side reactions, providing clean and reliable access to these valuable peptidomimetic structures. By understanding the chemical principles behind each protocol, researchers can troubleshoot reactions effectively and optimize conditions to advance their work in drug discovery and materials science.

References

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

-

Zhang, H., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

-

Albericio, F., & Subirós-Funosas, R. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 20(2), 453-463. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

De Marco, R., & Geden, J. V. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(12), 1669-1673. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Sivanandhan, D., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-115. [Link]

-

ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?[Link]

-

Parmar, A., & Soma, S. (2021). Epimerisation in Peptide Synthesis. International Journal of Trend in Scientific Research and Development, 5(5), 1334-1339. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. people.uniurb.it [people.uniurb.it]

- 11. peptide.com [peptide.com]

- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

The Strategic deployment of (R)-3-(Cbz-amino)butanoic Acid in Modern Pharmaceutical Synthesis

In the landscape of contemporary drug development, the demand for enantiomerically pure chiral building blocks is insatiable.[1][2] These molecules are the foundational scaffolds upon which complex and stereochemically defined active pharmaceutical ingredients (APIs) are constructed. Among these crucial synthons, (R)-3-(Cbz-amino)butanoic acid, a protected β-amino acid, has emerged as a versatile and valuable intermediate. Its rigid stereochemistry and the lability of the benzyloxycarbonyl (Cbz) protecting group make it an ideal candidate for introducing chirality and extending the carbon chain in the synthesis of high-value therapeutics.

This technical guide delves into the practical applications of (R)-3-(Cbz-amino)butanoic acid in the synthesis of two notable drugs: the anti-HIV agent Dolutegravir and the anti-diabetic drug Sitagliptin. We will explore the causality behind its use, provide detailed, field-proven protocols, and present quantitative data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Significance of β-Amino Acids in Medicinal Chemistry

β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon. This seemingly subtle difference has profound implications for their biological properties. Peptides and other molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation, a highly desirable trait for orally administered drugs.[3][4] The enantioselective synthesis of β-amino acids is therefore a critical area of research, as their chirality directly influences the pharmacological activity of the final drug product.[5]

(R)-3-(Cbz-amino)butanoic acid serves as a prime example of a chiral building block that provides access to this important class of molecules. The Cbz group offers robust protection of the amine functionality during synthetic transformations and can be readily removed under mild hydrogenolysis conditions.

Application in the Synthesis of Dolutegravir

Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[6][7] A key chiral fragment in the structure of Dolutegravir is derived from (R)-3-aminobutanol.[7][8][9] This chiral amino alcohol is efficiently synthesized from (R)-3-aminobutanoic acid, which in turn can be prepared and handled as its Cbz-protected form, (R)-3-(Cbz-amino)butanoic acid, to ensure the stereochemical integrity of the subsequent synthetic steps.

While many synthetic routes to Dolutegravir utilize the unprotected (R)-3-aminobutanoic acid or the final (R)-3-aminobutanol directly, the use of the Cbz-protected acid offers advantages in certain process chemistry scenarios, particularly in preventing side reactions involving the free amine during activation of the carboxylic acid or during other transformations on a more complex intermediate. The fundamental transformation is the reduction of the carboxylic acid to the primary alcohol.

Workflow for the Synthesis of (R)-3-aminobutanol from (R)-3-aminobutanoic Acid

Caption: Synthetic workflow for the reduction of (R)-3-aminobutanoic acid to (R)-3-aminobutanol.

Protocol for the Reduction of (R)-3-aminobutanoic Acid to (R)-3-aminobutanol

This protocol is adapted from a process developed by the Medicines for All Institute for the cost-effective synthesis of this key Dolutegravir intermediate.[10] While the source material specifies the unprotected amino acid, a similar protocol would be applicable to the Cbz-protected version, followed by a deprotection step. For the purpose of this guide, we will focus on the core reduction step.

Materials:

-

(R)-3-aminobutanoic acid

-

Sodium Aluminum Hydride (NaAlH4)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution

-

Sodium Sulfate (Na2SO4), anhydrous

-

Rotary evaporator

-

Reaction vessel with mechanical stirrer, thermometer, and addition funnel under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, suspend (R)-3-aminobutanoic acid in anhydrous THF.

-

Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of sodium aluminum hydride in THF via the addition funnel, maintaining the internal temperature below 10 °C. The addition is exothermic, and careful control of the addition rate is crucial.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of deionized water, followed by a 15% aqueous solution of sodium hydroxide. This will precipitate the aluminum salts.

-

Workup: Filter the resulting slurry through a pad of celite, washing the filter cake with THF.

-

Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude (R)-3-aminobutanol.

-

Further Purification (if necessary): The crude product can be further purified by distillation under reduced pressure to obtain the final product with high chemical and optical purity.

| Parameter | Value | Reference |

| Starting Material | (R)-3-aminobutanoic acid | [10] |

| Reducing Agent | Sodium Aluminum Hydride | [10] |

| Solvent | Tetrahydrofuran (THF) | [10] |

| Isolated Yield | 61-67% | [10] |

| Purity (HPLC) | 96-99% | [10] |

| Optical Purity | 100% | [10] |

Application in the Synthesis of Sitagliptin

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key chiral intermediate in the synthesis of Sitagliptin is (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[11][12] Several synthetic routes to Sitagliptin employ this intermediate with a protected amine group, and the Cbz group is a commonly cited protecting group in the patent literature. The Cbz-protected intermediate, (R)-3-(Cbz-amino)-4-(2,4,5-trifluorophenyl)butanoic acid, can be coupled with the heterocyclic fragment of Sitagliptin, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][8]triazolo[4,3-a]pyrazine, followed by deprotection to yield the final API.